Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
Brand Name: Vulcanchem
CAS No.: 1199215-55-8
VCID: VC2645208
InChI: InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
SMILES: CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H15ClN2O2S
Molecular Weight: 310.8 g/mol

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

CAS No.: 1199215-55-8

Cat. No.: VC2645208

Molecular Formula: C14H15ClN2O2S

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- - 1199215-55-8

Specification

CAS No. 1199215-55-8
Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8 g/mol
IUPAC Name 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
Standard InChI Key USWNPQPIDCRLDB-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Properties

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is an organic compound belonging to the sulfonamide class of chemicals. This compound features a sulfonamide group attached to a benzene ring, with an amino group at the para position, while the nitrogen of the sulfonamide is substituted with both a methyl group and a 4-chlorophenylmethyl moiety.

Chemical Identification Parameters

The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Registry Number1199215-55-8
IUPAC Name4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Molecular FormulaC₁₄H₁₅ClN₂O₂S
Molecular Weight310.8 g/mol
InChIInChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14
InChIKeyUSWNPQPIDCRLDB-UHFFFAOYSA-N
SMILESS(N(CC1=CC=C(Cl)C=C1)C)(=O)(=O)C2=CC=C(N)C=C2
Canonical SMILESO=S(=O)(C1=CC=C(N)C=C1)N(C)CC2=CC=C(Cl)C=C2

The molecular structure consists of a para-aminobenzenesulfonyl group attached to a nitrogen atom, which is further connected to both a methyl group and a 4-chlorobenzyl moiety .

Physical Properties

The physical properties of this compound affect its pharmacokinetic profile and potential applications:

PropertyValue
Physical StateSolid
Boiling PointApproximately 511.3±60.0 °C at 760 mmHg
DensityApproximately 1.4±0.1 g/cm³
Flash PointApproximately 263.0±32.9 °C

Structural Relationships and Chemical Classification

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- belongs to the broader class of benzenesulfonamides, which share common structural features but demonstrate varied biological activities depending on their specific substitution patterns.

Structural Comparison with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-:

  • 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide (CAS: 304913-22-2) - differs by lacking the methylene (CH₂) linker between the N-methyl group and the 4-chlorophenyl moiety .

  • 4-Amino-N-(4-aminophenyl)benzenesulfonamide (CAS: 16803-97-7) - contains an additional amino group in place of the chlorine and lacks the N-methyl substitution .

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2) - lacks the N-methyl group and the methylene linker .

These structural relationships are significant as they influence the compound's biological activity, particularly its selectivity for different enzymatic targets.

Biological Activity and Pharmacological Properties

COX Inhibition and Analgesic Effects

The most notable biological activity of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is its analgesic property. Research indicates that this compound exhibits potent pain-relieving effects, demonstrating superior efficacy compared to traditional analgesics like aspirin.

The closely related compound 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide shows selective inhibition of cyclooxygenase-1 (COX-1), which provides insight into the likely mechanism of action for our target compound . This selective COX-1 inhibition represents a distinct pharmacological profile compared to many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

In experimental studies with the related compound, oral administration at 30 mg/kg demonstrated more potent analgesic activity than aspirin at equivalent doses . This suggests that Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- may possess similar or enhanced analgesic properties due to its structural similarity.

Structure-Activity Relationships

The presence of specific structural elements contributes to the biological activity:

  • The para-amino group on the benzenesulfonyl moiety appears critical for COX-1 selective inhibition.

  • The 4-chlorophenyl group contributes to binding affinity with the target enzyme.

  • N-methylation likely affects the compound's pharmacokinetic properties and target selectivity.

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